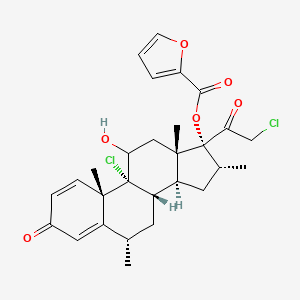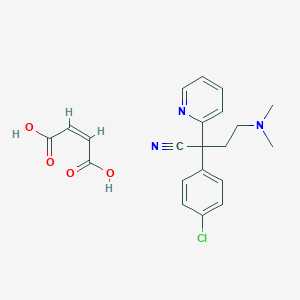
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a chloro-phenyl group, a dimethylamino group, and a pyridinyl group. It is often used in the fields of chemistry, biology, and medicine due to its diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. Common reagents used in the synthesis include chloro-phenyl derivatives, dimethylamine, and pyridine. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions to maximize yield and minimize waste. Industrial production methods may also include purification steps such as crystallization or chromatography to ensure the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions: (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the chloro-phenyl, dimethylamino, and pyridinyl groups, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve the best results.
Major Products: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may result in the removal of certain functional groups. Substitution reactions can lead to the formation of new compounds with different substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be used to study the effects of specific functional groups on biological activity. In medicine, this compound may be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets.
Wirkmechanismus
The mechanism of action of (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-2-yl)butanenitrile Maleate can be compared to other similar compounds that contain chloro-phenyl, dimethylamino, or pyridinyl groups. These similar compounds may include (2RS)-2-(4-Chloro-phenyl)-4-(methylamino)-2-(pyridin-2-yl)butanenitrile and (2RS)-2-(4-Chloro-phenyl)-4-(dimethylamino)-2-(pyridin-3-yl)butanenitrile. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C21H22ClN3O4 |
|---|---|
Molekulargewicht |
415.9 g/mol |
IUPAC-Name |
(Z)-but-2-enedioic acid;2-(4-chlorophenyl)-4-(dimethylamino)-2-pyridin-2-ylbutanenitrile |
InChI |
InChI=1S/C17H18ClN3.C4H4O4/c1-21(2)12-10-17(13-19,16-5-3-4-11-20-16)14-6-8-15(18)9-7-14;5-3(6)1-2-4(7)8/h3-9,11H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI-Schlüssel |
CGKYKNAKCDDUMM-BTJKTKAUSA-N |
Isomerische SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O |
Kanonische SMILES |
CN(C)CCC(C#N)(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![[(8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B13856661.png)
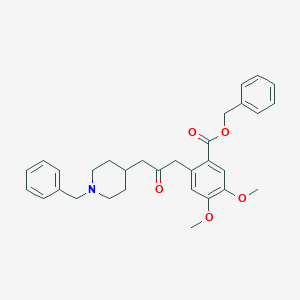

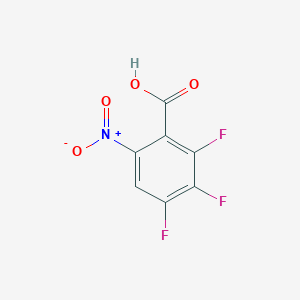
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
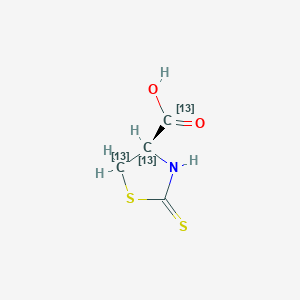
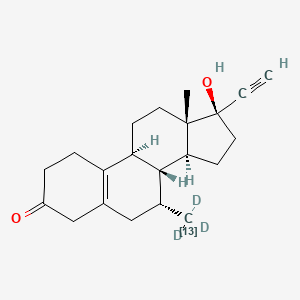

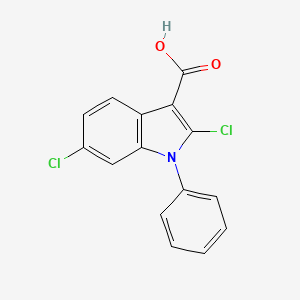
![[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
